molecular formula C14H11N3O2S B12496576 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12496576
M. Wt: 285.32 g/mol
InChI Key: WAKPFTUZLFYJMW-UHFFFAOYSA-N
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Description

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a thiazole ring fused with a pyrazole ring

Preparation Methods

The synthesis of 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of these rings. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 4-methyl-2-phenyl-1,3-thiazol-5-yl)methylamine
  • 4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of the thiazole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2S/c1-8-12(10-7-11(14(18)19)17-16-10)20-13(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

WAKPFTUZLFYJMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=NN3)C(=O)O

Origin of Product

United States

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